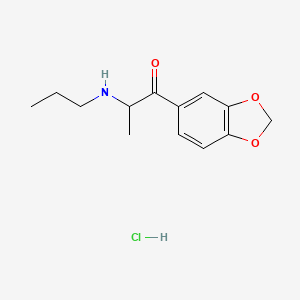

3,4-Methylenedioxy-N-propylcathinone hydrochloride

Description

BenchChem offers high-quality 3,4-Methylenedioxy-N-propylcathinone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Methylenedioxy-N-propylcathinone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2705469-52-7 |

|---|---|

Molecular Formula |

C13H18ClNO3 |

Molecular Weight |

271.74 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(propylamino)propan-1-one;hydrochloride |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-6-14-9(2)13(15)10-4-5-11-12(7-10)17-8-16-11;/h4-5,7,9,14H,3,6,8H2,1-2H3;1H |

InChI Key |

DIZBSIJAUJGANF-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl |

Origin of Product |

United States |

Unraveling "Propylone": A Methodological Impasse in Chemical Identification

The inquiry for an in-depth technical guide on the chemical properties and structure elucidation of "propylone" has led to a significant challenge rooted in the ambiguity of the term itself. Extensive searches across scientific databases and chemical literature have revealed that "propylone" is not a recognized or standard chemical name for a specific molecule. This precludes the creation of a scientifically rigorous and accurate guide as requested.

The term "propylone" appears to be either a non-standard designation, a potential misspelling of another compound, or a trade name for a material not typically subjected to the kind of structural elucidation common in drug development. For instance, "Propylone" is a registered trade name for a specific type of polypropylene, a polymer whose characterization methods differ significantly from those for small-molecule active pharmaceutical ingredients. While a patent mentions a "d-propylone," the lack of a publicly available, defined chemical structure makes it impossible to proceed with a detailed analysis.

Without a definitive chemical structure or a standard IUPAC name, a foundational element for any chemical analysis is missing. The elucidation of a molecule's properties and structure is contingent on knowing what the molecule is. Any attempt to create a guide would be speculative and would fail to meet the core requirements of scientific integrity and trustworthiness.

To proceed with a request of this nature, a clear and unambiguous identifier for the molecule of interest is essential. This could be in the form of:

-

A CAS (Chemical Abstracts Service) Registry Number

-

An IUPAC (International Union of Pure and Applied Chemistry) name

-

A SMILES (Simplified Molecular-Input Line-Entry System) string

-

A clear 2D or 3D chemical structure diagram

Once a specific, recognized chemical entity is identified, it would then be possible to develop a comprehensive technical guide covering its physicochemical properties, spectroscopic analysis (NMR, IR, Mass Spectrometry), chromatographic methods, and the logical framework for its structural confirmation.

Until such clarification is provided, a technical guide on "propylone" cannot be developed. The principles of scientific accuracy demand a clear and defined subject of investigation, which the term "propylone" currently does not offer.

The Pharmacological Profile of 3,4-Methylenedioxy-N-propylcathinone HCl: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacological profile of 3,4-Methylenedioxy-N-propylcathinone hydrochloride (MDPC HCl), a synthetic cathinone. Due to the limited availability of direct research on MDPC, this document synthesizes information from structurally related cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV) and methylone, to forecast its likely mechanisms of action and physiological effects. Furthermore, this guide outlines a series of established in vitro and in vivo experimental protocols essential for the definitive characterization of novel psychoactive substances like MDPC. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of new psychoactive substances (NPS).

Introduction to 3,4-Methylenedioxy-N-propylcathinone (MDPC)

3,4-Methylenedioxy-N-propylcathinone (MDPC), also known as propylone, is a synthetic stimulant belonging to the cathinone class of chemical compounds.[1][2] Structurally, it is the β-keto analogue of 3,4-Methylenedioxy-N-propylamphetamine (MDPR).[3][4] Like other synthetic cathinones, MDPC is anticipated to primarily affect the central nervous system, exhibiting psychostimulant properties.[1][5] The hydrochloride salt form enhances its solubility for research applications.

The defining structural features of MDPC are the 3,4-methylenedioxy ring, a common moiety in psychoactive compounds like MDMA and MDPV, the cathinone backbone with a β-ketone group, and an N-propyl substituent.[3][6] These features suggest that MDPC's pharmacological activity will be centered on interactions with monoamine transporters.

Predicted Pharmacological Profile of MDPC

Based on the structure-activity relationships of other synthetic cathinones, the pharmacological profile of MDPC can be predicted with a reasonable degree of confidence.

Primary Mechanism of Action: Monoamine Transporter Interaction

Synthetic cathinones are known to exert their effects by modulating the function of plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][5] This interaction leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic signaling.

The nature of this interaction can be broadly categorized into two mechanisms: reuptake inhibition (blockade) and substrate-mediated release (releasing agent).[3] Pyrrolidine-containing cathinones, such as MDPV, typically act as potent reuptake inhibitors, while ring-substituted cathinones like mephedrone are often transporter substrates that induce reverse transport.[3] Given the N-propyl substitution in MDPC, it is hypothesized to act primarily as a monoamine transporter reuptake inhibitor , with a potential for some substrate-like activity.

Predicted Selectivity Profile

The presence of the 3,4-methylenedioxy group, as seen in MDPV and methylone, often confers significant activity at both DAT and NET.[6][7] The N-propyl group is expected to influence the potency and selectivity of MDPC for the different monoamine transporters. It is predicted that MDPC will exhibit the highest potency for NET and DAT, and a comparatively lower potency for SERT.[7] This profile suggests that MDPC would produce pronounced stimulant effects.

In Vitro Characterization of MDPC: Experimental Protocols

To empirically determine the pharmacological profile of MDPC, a series of in vitro assays are essential. The following protocols are standard in the characterization of novel psychoactive substances.[8][9]

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of MDPC for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Methodology:

-

Cell Culture: Utilize human embryonic kidney 293 (HEK 293) cells stably expressing hDAT, hNET, or hSERT.[7][10]

-

Membrane Preparation: Harvest the cells and prepare cell membrane homogenates.

-

Binding Reaction: Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, [³H]citalopram for hSERT) and varying concentrations of MDPC.

-

Detection: Separate bound from free radioligand via vacuum filtration and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (the concentration of MDPC that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Inhibition Assays

Objective: To measure the potency (IC50) of MDPC to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells.

Methodology:

-

Cell Culture: Use HEK 293 cells expressing the respective human monoamine transporters.[7][10]

-

Uptake Experiment: Pre-incubate the cells with varying concentrations of MDPC, followed by the addition of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Termination and Lysis: Stop the uptake reaction at a specified time point and lyse the cells.

-

Quantification: Measure the amount of radiolabeled monoamine taken up by the cells using liquid scintillation counting.

-

Data Analysis: Determine the IC50 values for uptake inhibition at each transporter.

Monoamine Release Assays

Objective: To determine if MDPC acts as a substrate (releaser) at monoamine transporters.

Methodology:

-

Cell Culture and Preloading: Culture HEK 293 cells expressing hDAT, hNET, or hSERT and preload them with the respective radiolabeled monoamine.[10]

-

Release Experiment: Expose the preloaded cells to varying concentrations of MDPC.

-

Sample Collection: Collect the extracellular medium at specified time points.

-

Quantification: Measure the amount of radioactivity in the extracellular medium to quantify monoamine release.

-

Data Analysis: Calculate the EC50 value (the concentration of MDPC that elicits 50% of the maximal release).

In Vitro Metabolism Studies

Objective: To identify the primary metabolites of MDPC.

Methodology:

-

Incubation: Incubate MDPC with human liver microsomes in the presence of NADPH.

-

Sample Preparation: Stop the reaction and extract the metabolites.

-

Analysis: Analyze the samples using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the metabolic products.[9] The metabolism of MDPC is expected to involve O-demethylenation of the methylenedioxy ring, similar to MDPV.[11]

In Vivo Characterization of MDPC: Experimental Protocols

In vivo studies in animal models are crucial for understanding the physiological and behavioral effects of MDPC.

Locomotor Activity Assessment

Objective: To evaluate the stimulant effects of MDPC on spontaneous movement.

Methodology:

-

Animal Model: Use male rats or mice.

-

Administration: Administer various doses of MDPC via a systemic route (e.g., intraperitoneal or subcutaneous).

-

Monitoring: Place the animals in an open-field arena equipped with infrared beams to track their horizontal and vertical movements.

-

Data Collection: Record locomotor activity over a specified period.

-

Data Analysis: Analyze the dose-dependent effects of MDPC on locomotor activity.

Drug Self-Administration Paradigm

Objective: To assess the reinforcing properties and abuse liability of MDPC.

Methodology:

-

Animal Model: Use rats trained to self-administer a known drug of abuse (e.g., cocaine) intravenously.

-

Surgery: Implant a catheter into the jugular vein of the rats.

-

Training: Train the rats to press a lever to receive an infusion of the training drug.

-

Substitution: Substitute MDPC for the training drug at various doses.

-

Data Analysis: Measure the rate of lever pressing to determine if MDPC maintains self-administration, indicating reinforcing effects.

In Vivo Microdialysis

Objective: To measure the effects of MDPC on extracellular levels of dopamine, norepinephrine, and serotonin in the brain.

Methodology:

-

Animal Model: Use rats.

-

Surgery: Implant a microdialysis probe into a specific brain region, such as the nucleus accumbens.

-

Administration: Administer a dose of MDPC.

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Data Presentation

Table 1: Predicted In Vitro Pharmacological Profile of MDPC

| Parameter | DAT | NET | SERT |

| Binding Affinity (Ki, nM) | 10 - 50 | 5 - 25 | 100 - 500 |

| Uptake Inhibition (IC50, nM) | 20 - 100 | 10 - 75 | 200 - 1000 |

| Release (EC50, nM) | >1000 | >1000 | >1000 |

Note: The values in this table are hypothetical and based on the profiles of structurally similar cathinones. Experimental validation is required.

Visualizations

Figure 1: Experimental workflow for the pharmacological characterization of MDPC.

Figure 2: Predicted mechanism of action of MDPC at the monoamine synapse.

Conclusion

While direct experimental data on 3,4-Methylenedioxy-N-propylcathinone HCl is currently lacking, a robust pharmacological profile can be predicted based on its structural similarity to other synthetic cathinones. It is anticipated that MDPC will act as a potent reuptake inhibitor at the dopamine and norepinephrine transporters, with lesser activity at the serotonin transporter, leading to significant psychostimulant effects. The experimental protocols detailed in this guide provide a clear and established pathway for the comprehensive in vitro and in vivo characterization of MDPC and other novel psychoactive substances. Such research is critical for understanding the potential physiological effects, abuse liability, and toxicological risks associated with this emerging class of compounds.

References

-

Kubiś-Abramowicz, A., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry, 8, 693. [Link][8][12]

-

Maier, J., et al. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology, 195, 108552. [Link]

-

Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link][9]

-

Simmler, L. D., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology, 25(3), 356-366. [Link][7]

-

Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160. [Link][10]

-

Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 22, 119-141. [Link][6]

-

Valente, M. J., et al. (2016). 3,4-Methylenedioxypyrovalerone (MDPV): in vitro mechanisms of hepatotoxicity under normothermic and hyperthermic conditions. Archives of Toxicology, 90(11), 2797-2813. [Link][13]

-

Watterson, J. H., et al. (2014). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Drug Metabolism and Disposition, 42(11), 1929-1936. [Link][11]

-

Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 22, 99-117. [Link][3]

-

GOV.UK. (2025). Synthetic cathinones: an updated harms assessment. [Link][5]

-

UNODC. (n.d.). Details for Synthetic cathinones. UNODC Early Warning Advisory on New Psychoactive Substances. [Link][1]

-

Cambridge Bioscience. (n.d.). 3,4-Methylenedioxy-N-propylcathinone (hydrochloride). [Link][2]

-

Wikipedia. (n.d.). 3,4-Methylenedioxy-N-propylamphetamine. [Link][4]

Sources

- 1. Details for Synthetic cathinones [unodc.org]

- 2. 3,4-Methylenedioxy-N-propylcathinone (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]

- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Methylenedioxy-N-propylamphetamine - Wikipedia [en.wikipedia.org]

- 5. gov.uk [gov.uk]

- 6. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinicallab.com [clinicallab.com]

- 10. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unmasking the Matrix: An In-Depth Technical Guide to the In Vitro Activity of Novel Synthetic Cathinone Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The ever-expanding landscape of new psychoactive substances (NPS) presents a formidable challenge to public health and forensic science. Among these, synthetic cathinones, colloquially known as "bath salts," represent a significant and dynamic class of compounds.[1][2] Their structural malleability leads to a continuous stream of novel derivatives, each with a potentially unique pharmacological and toxicological profile.[2][3] This guide provides a comprehensive technical overview of the essential in vitro methodologies employed to characterize the activity of these emerging substances. Moving beyond mere protocol recitation, this document delves into the causal rationale behind experimental design, empowering researchers to not only generate robust data but also to interpret it within a meaningful neuropharmacological context. We will explore core assays targeting monoamine transporters, cellular viability, and receptor interactions, grounding each protocol in the principles of scientific integrity and self-validation.

Introduction: The Evolving Challenge of Synthetic Cathinones

Synthetic cathinones are β-keto analogues of amphetamine, deriving their core structure from cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[2][4][5] Their stimulant effects are primarily mediated by their interaction with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][4][6] By impairing the normal function of these transporters, synthetic cathinones increase the extracellular concentrations of monoamine neurotransmitters in the brain, leading to enhanced synaptic signaling.[2][4][6]

The clandestine nature of their synthesis results in a vast chemical diversity, with modifications to the aromatic ring, the aliphatic side chain, or the terminal amino group.[1] These subtle structural alterations can profoundly impact a compound's potency, selectivity, and even its fundamental mechanism of action, shifting it from a cocaine-like reuptake inhibitor to an amphetamine-like releasing agent.[1][2][4] This pharmacological variability underscores the critical need for robust in vitro screening platforms to predict the potential for abuse, toxicity, and public health risk of newly emerging derivatives.[1]

Core Mechanisms of Action: A Dichotomy of Interaction

The primary molecular targets of synthetic cathinones are the solute carrier 6 (SLC6) monoamine transporters: DAT, NET, and SERT.[2][6] Their interaction with these transporters can be broadly categorized into two main mechanisms:

-

Transporter Inhibition ("Blockers"): Similar to cocaine, some synthetic cathinones, particularly those with a pyrrolidine ring structure like 3,4-methylenedioxypyrovalerone (MDPV), act as potent inhibitors of monoamine uptake.[2][4] They bind to the transporter protein, physically occluding the channel and preventing the reuptake of neurotransmitters from the synaptic cleft.[1]

-

Transporter Substrate ("Releasers"): Other derivatives, such as mephedrone, function as transporter substrates, akin to amphetamine.[2][4] They are transported into the presynaptic neuron, where they disrupt the vesicular storage of monoamines and reverse the direction of transporter flux, leading to a non-exocytotic release of neurotransmitters.[1][4]

Some novel cathinones exhibit a "hybrid" mechanism, acting as an inhibitor at one transporter (e.g., DAT) and a substrate at another (e.g., SERT).[7][8] This mechanistic complexity necessitates a multi-assay approach for a comprehensive pharmacological profile.

Diagram 1: Mechanisms of Action at the Monoamine Transporter

Caption: Differentiated actions of blocker vs. releaser synthetic cathinones at the presynaptic monoamine transporter.

In Vitro Experimental Workflows: A Step-by-Step Guide

A thorough in vitro evaluation of novel synthetic cathinones requires a tiered approach, beginning with their primary targets and extending to broader cellular effects.

Monoamine Transporter Interaction Assays

These assays are fundamental to determining the potency and mechanism of action of a novel cathinone derivative. Human embryonic kidney 293 (HEK293) cells stably expressing the human isoforms of DAT, NET, or SERT are a commonly used and reliable model system.[7][9][10]

This assay quantifies a compound's ability to block the normal reuptake of a radiolabeled substrate.

Protocol:

-

Cell Culture: Plate HEK293 cells expressing the transporter of interest (hDAT, hNET, or hSERT) in 96-well plates and grow to confluence.[11]

-

Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of the test cathinone derivative for 10-20 minutes at 37°C.

-

Initiate Uptake: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for hDAT, [³H]norepinephrine for hNET, or [³H]serotonin for hSERT).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.

-

Terminate Uptake: Rapidly wash the cells with ice-cold KRH buffer to stop the uptake process.

-

Cell Lysis: Lyse the cells with a scintillation cocktail or appropriate lysis buffer.

-

Quantification: Measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific uptake) by non-linear regression analysis of the concentration-response curve.[7]

Causality: The IC₅₀ value is a direct measure of the compound's potency as an inhibitor at the specific transporter. A lower IC₅₀ indicates higher potency. By comparing the IC₅₀ values across DAT, NET, and SERT, the selectivity of the compound can be determined.[7][9]

This assay determines if a compound acts as a substrate, inducing reverse transport of monoamines.

Protocol:

-

Cell Culture: Use HEK293 cells expressing the transporter of interest as described above.

-

Pre-loading: Pre-load the cells with a radiolabeled monoamine (e.g., [³H]dopamine) by incubating for 30-60 minutes at 37°C.

-

Wash: Wash the cells extensively with KRH buffer to remove any extracellular radiolabel.

-

Induce Release: Add varying concentrations of the test cathinone derivative to the cells.

-

Incubation: Incubate for 15-30 minutes at 37°C to allow for potential release.

-

Sample Collection: Collect the supernatant (extracellular buffer).

-

Cell Lysis: Lyse the remaining cells.

-

Quantification: Measure the radioactivity in both the supernatant and the cell lysate.

-

Data Analysis: Calculate the percentage of total radioactivity released into the supernatant. Determine the EC₅₀ value (the concentration of the drug that produces 50% of the maximal release effect).

Causality: A potent release profile (low EC₅₀ and high maximal effect) is characteristic of an amphetamine-like "releaser."[12] Compounds that are pure inhibitors will not induce significant release in this assay.[12]

Diagram 2: In Vitro Transporter Assay Workflow

Caption: Decision tree for characterizing cathinone mechanism of action using in vitro transporter assays.

Cell Viability and Cytotoxicity Assays

Beyond their primary pharmacological targets, it is crucial to assess the potential for novel synthetic cathinones to induce cellular toxicity.[13][14] Human neuronal cell lines, such as SH-SY5Y, are often used for these assessments.[5][15]

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15][16]

Protocol:

-

Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with a range of concentrations of the novel synthetic cathinone for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[16]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of untreated control cells and determine the IC₅₀ for cytotoxicity.

Causality: A reduction in the formation of formazan dye indicates a decrease in metabolic activity, which is correlated with a loss of cell viability.[17] This assay provides a quantitative measure of the cytotoxic potential of the compound.

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with a damaged plasma membrane.[15]

Protocol:

-

Cell Culture and Treatment: Follow the same initial steps as the MTT assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

-

Incubation: Incubate at room temperature for a specified time.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Compare the LDH release in treated cells to that of untreated (negative control) and fully lysed (positive control) cells.

Causality: The presence of LDH in the extracellular medium is a direct marker of compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[18] This assay helps to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.[17]

Receptor Binding Assays

While monoamine transporters are the primary targets, some synthetic cathinones may also interact with various neurotransmitter receptors. Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest (e.g., 5-HT₂A, dopamine D₂).

-

Binding Reaction: In a multiwell filter plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the test cathinone.

-

Incubation: Incubate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters to remove any non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[19]

-

Data Analysis: Determine the Ki (inhibition constant) of the test compound, which represents its affinity for the receptor.

Causality: A low Ki value indicates a high binding affinity for the receptor, suggesting a potential for the compound to exert effects through that receptor pathway. This can help to explain ancillary pharmacological effects not mediated by monoamine transporters.

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these in vitro assays are crucial for building a comprehensive pharmacological profile and understanding the structure-activity relationships (SAR) of novel cathinone derivatives.

Table 1: Example In Vitro Data Summary for Novel Cathinone Derivatives

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio | DAT Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) | SH-SY5Y Cytotoxicity IC₅₀ (µM) |

| Cathinone-A | 25 | 15 | 500 | 0.05 | >10,000 | >10,000 | 150 |

| Cathinone-B | 150 | 80 | 95 | 1.58 | 250 | 300 | 75 |

| Cathinone-C | 10 | 5 | 800 | 0.0125 | >10,000 | 450 | >500 |

Interpretation:

-

Cathinone-A: Potent and selective DAT/NET inhibitor (blocker) with low cytotoxicity. The high DAT/SERT ratio suggests a cocaine-like profile.[7]

-

Cathinone-B: Non-selective monoamine transporter substrate (releaser) with moderate cytotoxicity. The potent release at both DAT and SERT suggests an MDMA-like profile.

-

Cathinone-C: Potent DAT/NET inhibitor and a SERT releaser, indicating a "hybrid" mechanism.[8] It exhibits very low cytotoxicity.

By systematically testing a series of structurally related compounds, researchers can deduce how specific chemical modifications influence pharmacological activity. For example:

-

N-alkylation: Increasing the length of the N-alkyl chain can increase potency at DAT.[7]

-

Ring Substitution: The position and nature of substituents on the phenyl ring can dramatically alter selectivity between DAT and SERT. For instance, para-substitutions often increase SERT activity.[1]

-

Pyrrolidine Ring: The presence of a pyrrolidine ring is often associated with potent uptake inhibition (blocker) activity.[2][4]

Advanced In Vitro Methodologies

High-Content Imaging and Analysis

This technology allows for the simultaneous measurement of multiple cellular parameters (e.g., mitochondrial membrane potential, reactive oxygen species production, neurite outgrowth) in response to compound treatment, providing a more detailed picture of potential neurotoxicity.[13]

In Vitro Metabolism Studies

Using human liver microsomes or recombinant cytochrome P450 (CYP) enzymes, researchers can identify the major metabolic pathways of a novel cathinone.[20][21] This is crucial for predicting drug-drug interactions and identifying potentially active or toxic metabolites.[22] Common metabolic pathways include N-dealkylation, reduction of the β-keto group, and hydroxylation of the aromatic ring.

Electrophysiological Assays

Techniques like patch-clamp electrophysiology on cells expressing monoamine transporters can provide real-time information on transporter-mediated currents, offering a more nuanced understanding of inhibitor versus substrate mechanisms.[12]

Conclusion and Future Directions

The in vitro characterization of novel synthetic cathinones is a cornerstone of modern forensic toxicology and drug development research. The methodologies outlined in this guide provide a robust framework for determining the pharmacological profile, mechanism of action, and potential toxicity of these ever-emerging substances. By applying a logical, multi-tiered assay approach and carefully considering the structure-activity relationships, the scientific community can better anticipate the public health risks associated with new synthetic cathinones and inform regulatory responses.

Future efforts should focus on the development of higher-throughput screening methods to keep pace with the rapid emergence of new derivatives.[23][24] Furthermore, integrating in vitro data with in silico modeling and in vivo behavioral studies will be essential for a complete and predictive understanding of the complex pharmacology of this challenging class of compounds.

References

- Neuropharmacology of Synthetic Cathinones - PMC - PubMed Central. (n.d.).

- Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024, August 6).

- Neuropharmacology of Synthetic Cathinones - PubMed - NIH. (n.d.).

- Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - Frontiers. (n.d.).

- (PDF) Neuropharmacology of Synthetic Cathinones - ResearchGate. (2025, August 6).

- Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays - Frontiers. (2020, January 28).

- Structure-Activity Relationships of Synthetic Cathinones - PMC - PubMed Central. (n.d.).

- Ultrafast Screening of Synthetic Cannabinoids and Synthetic Cathinones in Urine by RapidFire-Tandem Mass Spectrometry - PubMed. (n.d.).

- Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation? - PubMed Central. (2018, October 27).

- Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones - UB. (2021, October 26).

- The analytical investigation of synthetic street drugs containing cathinone analogs. (n.d.).

- Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - DOI. (n.d.).

- Neurotoxicology of Synthetic Cathinone Analogs - PMC - PubMed Central. (n.d.).

- Novel Psychoactive Substances: Synthetic Cathinones and Cannabinoid Receptor Agonists. (2016, September 18).

- Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed. (n.d.).

- 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers - MDPI. (2022, November 30).

- In vitro and In silico studies of interactions of cathinone with human recombinant cytochrome P450 CYP(1A2), CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2E1, CYP2J2, and CYP3A5 - PMC - PubMed Central. (n.d.).

- Ultrafast Screening of Synthetic Cannabinoids and Synthetic Cathinones in Urine by RapidFire-Tandem Mass Spectrometry | Journal of Analytical Toxicology | Oxford Academic. (2016, May 15).

- Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.).

- (PDF) Structure-Activity Relationships of Synthetic Cathinones - ResearchGate. (n.d.).

- Psychoactive Bath Salts and Neurotoxicity Risk - PMC - PubMed Central - NIH. (n.d.).

- Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC. (n.d.).

- Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites | Request PDF - ResearchGate. (n.d.).

- Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - NIH. (n.d.).

- Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC - PubMed Central. (2021, June 24).

- Metabolism of Synthetic Cathinones - Semantic Scholar. (n.d.).

- Synthetic cathinones: chemistry, pharmacology and toxicology of a new class of designer drugs of abuse marketed as "bath salts" or "plant food". | Semantic Scholar. (n.d.).

- Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PMC. (n.d.).

- Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC. (2022, March 22).

- Synthetic Cathinones’ Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications | Analytical Chemistry - ACS Publications. (2024, October 25).

- Receptor Binding Assays - Multiwell Plates. (n.d.).

- Monoamine transporter and receptor interaction profiles of a new series of designer cathinones | Semantic Scholar. (n.d.).

- Structure-switching aptamers and sensors for detection of synthetic cathinones. (n.d.).

- Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. (n.d.).

- In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS - Publikationen der UdS. (2022, December 2).

- Cell viability assays | Abcam. (n.d.).

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).

- Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice - PubMed Central. (n.d.).

- The Role of Cell Viability Studies in Modern Drug Development - G-Biosciences. (2025, March 5).

- Electrochemical Screening of Synthetic Cathinones - ACS Publications. (2025, August 3).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 8. DSpace [diposit.ub.edu]

- 9. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]

- 10. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Psychoactive Bath Salts and Neurotoxicity Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. Cell viability assays | Abcam [abcam.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. In vitro and In silico studies of interactions of cathinone with human recombinant cytochrome P450 CYP(1A2), CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2E1, CYP2J2, and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolism of Synthetic Cathinones | Semantic Scholar [semanticscholar.org]

- 22. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 23. Ultrafast Screening of Synthetic Cannabinoids and Synthetic Cathinones in Urine by RapidFire-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

The Double-Edged Sword: A Technical Guide to the Mechanism of Action of β-Keto Amphetamine Analogues

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of β-keto amphetamine analogues, a class of compounds more commonly known as synthetic cathinones. As their prevalence in both clinical research and illicit markets continues to grow, a comprehensive understanding of their molecular and cellular interactions is paramount for drug development professionals and the broader scientific community. This document synthesizes current research to elucidate their primary engagement with monoamine transporters, their receptor binding profiles, and the subsequent downstream signaling cascades, with a particular focus on the pathways leading to their psychostimulant and potential neurotoxic effects. Through a combination of detailed mechanistic explanations, quantitative data, and standardized experimental protocols, this guide aims to serve as an authoritative resource for professionals in the field.

Introduction: The Rise of β-Keto Amphetamine Analogues

β-keto amphetamine analogues, or synthetic cathinones, are a large and structurally diverse class of psychoactive substances derived from cathinone, a natural alkaloid found in the leaves of the Catha edulis (khat) plant.[1] The defining structural feature of these compounds is a ketone group at the β-carbon of the phenethylamine backbone, distinguishing them from their non-keto amphetamine counterparts.[1][2] This seemingly minor structural modification has profound implications for their pharmacological profile, influencing their potency, selectivity, and mechanism of interaction with key neurological targets.

While some synthetic cathinones have been investigated for their therapeutic potential, many have gained notoriety as constituents of "bath salts" and other designer drugs.[3] Their effects can range from psychostimulation and euphoria to severe adverse events, including psychosis, delirium, and in some cases, fatality.[4] A thorough understanding of their mechanism of action is therefore critical for predicting the pharmacological and toxicological profiles of emerging analogues and for the development of potential therapeutic interventions for substance use disorders.

Primary Mechanism of Action: Hijacking Monoamine Transporters

The principal mechanism by which β-keto amphetamine analogues exert their psychostimulant effects is through their interaction with the presynaptic monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5] By disrupting the normal function of these transporters, synthetic cathinones lead to a significant increase in the extracellular concentrations of their respective neurotransmitters in the synaptic cleft, thereby amplifying monoaminergic signaling.[6]

However, the nature of this interaction is not uniform across the class. Synthetic cathinones can be broadly categorized into two main functional groups based on their mechanism of action at these transporters: releasers and blockers (reuptake inhibitors) .

Transporter Releasers: The "Substrate" Mechanism

Many ring-substituted cathinones, such as mephedrone and methylone, act as substrates for monoamine transporters.[3] This means they are recognized and transported into the presynaptic neuron by the transporter proteins. Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of transporter flux, leading to a non-exocytotic release of neurotransmitters from the cytoplasm into the synapse.[3] This "reverse transport" mechanism is a hallmark of classic amphetamines and results in a rapid and pronounced increase in synaptic monoamine levels.

Transporter Blockers: The "Inhibitor" Mechanism

In contrast, other synthetic cathinones, particularly those with a pyrrolidine ring structure like 3,4-methylenedioxypyrovalerone (MDPV), function primarily as potent transporter blockers.[3] These compounds bind to the transporter protein but are not translocated into the neuron. Instead, they occupy the binding site and physically obstruct the reuptake of neurotransmitters from the synapse.[3] This leads to an accumulation of monoamines in the synaptic cleft, prolonging their signaling activity. The functional outcome is similar to that of releasers—increased synaptic monoamine levels—but the underlying molecular mechanism is distinct.

Diagram: Dichotomous Interaction of β-Keto Amphetamines with Monoamine Transporters

Caption: Mechanisms of monoamine transporter interaction by "releaser" and "blocker" β-keto amphetamines.

Quantitative Pharmacology at Monoamine Transporters

The potency and selectivity of β-keto amphetamine analogues for DAT, NET, and SERT vary significantly, which in turn dictates their specific pharmacological effects and abuse potential. The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for a selection of prominent synthetic cathinones.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference(s) |

| Mephedrone | 120 | 50 | 99 | 460 | 320 | 580 | [7] |

| Methylone | 130 | 83 | 190 | 500 | 440 | 830 | [7] |

| MDPV | 2.4 | 4.7 | 3380 | 4.2 | 7.9 | 2260 | [7] |

| α-PVP | 14.2 | 18.6 | >10000 | 28.4 | 39.7 | >10000 | [7] |

| Pentedrone | 30.1 | 51.5 | 2690 | 45.6 | 78.1 | 3140 | [7] |

| Butylone | 290 | 260 | 470 | 1100 | 970 | 1600 | [7] |

Note: Ki and IC50 values can vary between studies depending on the experimental conditions.

Receptor Binding Profiles: Beyond the Transporters

While the primary actions of synthetic cathinones are mediated through monoamine transporters, some analogues also exhibit affinity for various neurotransmitter receptors, which can modulate their overall pharmacological effects. The most notable interactions are with serotonin receptors.

Serotonin Receptor Interactions

Several studies have investigated the binding of synthetic cathinones to serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. Affinity for these receptors can contribute to the hallucinogenic and empathogenic effects observed with some compounds.

| Compound | 5-HT2A Ki (μM) | 5-HT2C Ki (μM) | Reference(s) |

| α-PPP | 2.5 | - | [8] |

| 4-Methyl-α-PPP | 3.2 | - | [8] |

| MDPPP | 63.6 | - | [8] |

It is important to note that for many synthetic cathinones, the affinity for serotonin receptors is significantly lower (in the micromolar range) than their affinity for monoamine transporters (in the nanomolar range).[8][9] However, at high doses, these interactions may become clinically relevant. For example, α-PPP has been shown to act as a competitive antagonist at 5-HT2A receptors.[8][10]

Downstream Signaling and Neurotoxicity

The acute pharmacological effects of β-keto amphetamines are a direct consequence of elevated synaptic monoamine levels. However, prolonged or high-dose exposure can trigger a cascade of downstream signaling events that may lead to neurotoxicity.

Oxidative Stress and Mitochondrial Dysfunction

A growing body of evidence indicates that synthetic cathinones can induce significant oxidative stress in neuronal cells.[11] This is characterized by an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to depletion of endogenous antioxidants such as glutathione (GSH).[11]

Mitochondria appear to be a key target in cathinone-induced neurotoxicity. Several studies have demonstrated that compounds like methylone and MDPV can impair mitochondrial function, leading to a decrease in ATP production and dissipation of the mitochondrial membrane potential.[11] This mitochondrial dysfunction is closely linked to the observed increase in oxidative stress.

Induction of Apoptosis

The culmination of oxidative stress and mitochondrial damage can lead to the activation of programmed cell death, or apoptosis.[6] Studies have shown that exposure to synthetic cathinones can trigger the activation of key executioner caspases, such as caspase-3 and caspase-7, in neuronal cell lines.[2][6] The activation of these caspaces ultimately leads to the dismantling of the cell and neuronal death. Some studies also point to the activation of initiator caspases, such as caspase-8 and caspase-9, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways.[11]

Diagram: Proposed Signaling Pathway for β-Keto Amphetamine-Induced Neurotoxicity

Caption: A simplified signaling cascade illustrating the progression from monoamine transporter interaction to apoptosis in cathinone-induced neurotoxicity.

Experimental Protocols for Mechanistic Investigation

To facilitate further research in this area, this section provides standardized, step-by-step methodologies for key experiments used to characterize the mechanism of action of β-keto amphetamine analogues.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a common method for determining the IC50 value of a test compound at DAT, NET, or SERT using radiolabeled substrates.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

-

Test compound (β-keto amphetamine analogue)

-

Non-specific uptake inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT)

-

96-well microplates

-

Scintillation counter and vials

-

Microplate shaker

Procedure:

-

Cell Culture: Culture HEK293 cells expressing the transporter of interest in appropriate medium until they reach ~80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well microplate at a density of approximately 40,000-60,000 cells per well and allow them to adhere overnight.

-

Preparation of Solutions: Prepare serial dilutions of the test compound in KRH buffer. Also prepare solutions of the radiolabeled neurotransmitter and the non-specific uptake inhibitor.

-

Assay Incubation:

-

Wash the cells twice with KRH buffer.

-

Add the test compound dilutions to the appropriate wells. For total uptake, add buffer only. For non-specific uptake, add the non-specific inhibitor.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter to all wells.

-

Incubate for a defined period (e.g., 10 minutes) at room temperature with gentle shaking.

-

-

Termination of Uptake:

-

Rapidly terminate the reaction by aspirating the assay buffer and washing the cells three times with ice-cold KRH buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Experimental Protocol: In Vitro Neurotoxicity Assessment (MTT Assay)

This protocol outlines the use of the MTT assay to assess the effect of β-keto amphetamine analogues on cell viability.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Plating: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the β-keto amphetamine analogue for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

-

MTT Incubation:

-

After the treatment period, remove the medium containing the test compound.

-

Add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate with gentle shaking for 15-30 minutes at room temperature to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot cell viability against the compound concentration to determine the EC50 value for cytotoxicity.

-

Diagram: Experimental Workflow for Monoamine Transporter Uptake Inhibition Assay

Caption: A stepwise workflow for determining the inhibitory potency of a compound on monoamine transporter uptake.

Conclusion and Future Directions

The mechanism of action of β-keto amphetamine analogues is complex, with their primary effects mediated through potent interactions with monoamine transporters. The distinction between "releasers" and "blockers" is a critical determinant of their pharmacological profile. Furthermore, the potential for off-target interactions with serotonin receptors and the induction of neurotoxic downstream signaling cascades highlight the multifaceted nature of these compounds.

Future research should continue to explore the structure-activity relationships that govern the selectivity and functional activity of new synthetic cathinones. A deeper understanding of the specific molecular events that trigger neurotoxicity is also crucial for developing strategies to mitigate the harmful effects of these substances. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important class of psychoactive compounds, with the ultimate goal of informing public health policies and advancing the development of safer and more effective therapeutics.

References

- Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Sitte, H. H. (2013). Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology, 38(4), 552–562.

- Valente, M. J., Araújo, A. M., Bastos, M. de L., Fernandes, E., & Carvalho, F. (2014). Khat and synthetic cathinones: a review. Archives of Toxicology, 88(1), 15–45.

-

European Monitoring Centre for Drugs and Drug Addiction. (2015). Synthetic cathinones drug profile. EMCDDA. [Link]

- Cameron, K. N., Kolanos, R., Solis, E., Glennon, R. A., & De Felice, L. J. (2013). Mephedrone and methylenedioxypyrovalerone (MDPV), major constituents of bath salts, produce opposite effects at the human dopamine transporter. Psychopharmacology, 227(3), 493–499.

- Naserzadeh, P., Kalantari, H., & Rezayat, S. M. (2017). Synthetic Cathinones and Cannabinoids Cardiotoxicity: Facts andPerspectives.

- Glatfelter, E. J., Walther, D., Evans, S. M., & Baumann, M. H. (2019). The synthetic cathinone psychostimulant α-PPP antagonizes serotonin 5-HT2A receptors: In vitro and in vivo evidence. Drug and Alcohol Dependence, 200, 99–106.

- Valente, M. J., Guedes de Pinho, P., de Lourdes Bastos, M., Carvalho, F., & Carvalho, M. (2017). Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells. ACS Chemical Neuroscience, 8(4), 814–826.

- Glennon, R. A., Young, R., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 19–47.

- Gannon, B. M., Williamson, M. R., & Fantegrossi, W. E. (2019). The Synthetic Cathinone α-PPP Acts as a Competitive Antagonist at Human 5-HT2A Receptors. Journal of Pharmacology and Experimental Therapeutics, 370(2), 297–305.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.

- Valente, M. J., Pinho, P. G., Bastos, M. L., Carvalho, F., & Carvalho, M. (2017). Methylone and MDPV activate autophagy in human dopaminergic SH-SY5Y cells: a new insight into the context of β-keto amphetamines-related neurotoxicity. Archives of Toxicology, 91(10), 3327–3341.

- Prosser, J. M., & Nelson, L. S. (2012). The toxicology of bath salts: a review of synthetic cathinones. Journal of Medical Toxicology, 8(1), 33–42.

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421–L429.

- Maguire, J. J., & Davenport, A. P. (2002). Radioligand binding assays and their analysis. Methods in Molecular Biology (Clifton, N.J.), 194, 291–309.

- Gannon, B. M., Williamson, M., & Fantegrossi, W. E. (2019). The synthetic cathinone psychostimulant α-PPP antagonizes serotonin 5-HT2A receptors: In vitro and in vivo evidence. Drug Testing and Analysis, 11(7), 990-998.

- Marusich, J. A., Grant, K. R., Blough, B. E., & Wiley, J. L. (2012). Effects of the novel psychoactive substances 3,4-methylenedioxypyrovalerone (MDPV) and 4-methylmethcathinone (mephedrone) on punished responding in mice. Behavioural Pharmacology, 23(5-6), 553–558.

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

- Cameron, K., Kolanos, R., Solis, E., Glennon, R. A., & De Felice, L. J. (2013). Mephedrone and methylenedioxypyrovalerone (MDPV), major constituents of 'bath salts', produce opposite effects at the human dopamine transporter. Psychopharmacology, 227(3), 493–499.

- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 360(1), 33–47.

- den Hollander, B., Rozijn, M., van den Brink, W., de Groot, M., & Schoffelmeer, A. N. (2015). Keto Amphetamine Toxicity—Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. Toxicological Sciences, 147(1), 169–180.

- Lyon, R. A., & Glennon, R. A. (1986). Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex. Psychopharmacology, 88(4), 521–524.

- Nichols, D. E., Frescas, S., Marona-Lewicka, D., & Kurrasch-Orbaugh, D. (2002). Affinity values (K i in nM) at selected serotonin receptor isoforms. Journal of Medicinal Chemistry, 45(19), 4344–4349.

- Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 16, 119–141.

Sources

- 1. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mephedrone and Methylenedioxypyrovalerone (MDPV), Major Constituents of Bath Salts, Produce Opposite Effects at the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Toxicological Mechanisms of Synthetic Cathinones on C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthetic cathinone psychostimulant α‐PPP antagonizes serotonin 5‐HT2A receptors: In vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The synthetic cathinone psychostimulant α-PPP antagonizes serotonin 5-HT2A receptors: In vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Molecular Toxicological Mechanisms of Synthetic Cathinones on C2C12 Myoblasts | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Neurochemical Effects of 3,4-Methylenedioxy-N-propylcathinone on Monoamine Transporters

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the anticipated neurochemical profile of 3,4-Methylenedioxy-N-propylcathinone (MDPC), a synthetic cathinone derivative. While direct pharmacological data for MDPC is not extensively available in peer-reviewed literature, this document synthesizes established principles of cathinone pharmacology and structure-activity relationships to project its likely interactions with the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). We delve into the causal relationships behind experimental designs for characterizing such compounds and provide detailed, field-proven protocols for in vitro assessment. This guide is intended to serve as a foundational resource for researchers investigating the neuropharmacology of novel psychoactive substances.

Introduction: The Synthetic Cathinone Landscape and the Emergence of MDPC

Synthetic cathinones, often colloquially known as "bath salts," are a class of psychoactive substances structurally related to cathinone, the primary active alkaloid in the khat plant (Catha edulis).[1] These compounds are β-keto analogues of amphetamines and typically exert their psychostimulant effects by modulating the function of monoamine transporters (MATs).[1][2] The primary role of MATs—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—is to clear their respective neurotransmitters from the synaptic cleft, thereby terminating neuronal signaling.[3]

Synthetic cathinones interfere with this process through two principal mechanisms:

-

Transporter Inhibition: Some cathinones, particularly those with bulky substituents like a pyrrolidine ring (e.g., MDPV), act as potent blockers of monoamine reuptake.[1] By binding to the transporter protein, they prevent the re-entry of dopamine, norepinephrine, and/or serotonin into the presynaptic neuron, leading to elevated extracellular concentrations of these neurotransmitters.[1]

-

Transporter Substrate Activity (Releasers): Other cathinones, such as mephedrone and methylone, act as substrates for the transporters.[1] They are transported into the presynaptic terminal, a process which triggers a reversal of the transporter's normal function, causing a non-vesicular efflux of monoamines into the synapse.[1]

3,4-Methylenedioxy-N-propylcathinone (MDPC), also known as propylone, is a less-studied member of this class.[4] Its structure features the characteristic β-ketone of cathinones, a 3,4-methylenedioxy ring analogous to that of MDMA and methylone, and an N-propyl group. Based on these structural motifs, we can hypothesize its likely mechanism of action. The N-propyl substitution is less bulky than the pyrrolidine ring found in potent inhibitors, suggesting that MDPC may act as a transporter substrate, potentially with a mixed profile of reuptake inhibition and release. The methylenedioxy ring often confers increased affinity for the serotonin transporter.[5] However, it is crucial to note that the physiological and toxicological properties of this specific compound are not well-documented.[6]

This guide will, therefore, focus on the established methodologies required to definitively characterize the neurochemical effects of MDPC on monoamine transporters.

Elucidating the Mechanism of Action at Monoamine Transporters

To understand the neurochemical profile of a novel compound like MDPC, a series of in vitro assays are employed. These assays are designed to quantify the compound's affinity for each monoamine transporter and to determine whether it functions as an inhibitor or a releasing agent.

Structure-Activity Relationships: Predicting MDPC's Profile

The interaction of synthetic cathinones with monoamine transporters is governed by specific structural features:

-

The β-Keto Group: The presence of a ketone at the beta-carbon is the defining feature of cathinones. This modification generally tends to enhance potency at DAT and NET relative to SERT when compared to their amphetamine analogues.[7]

-

N-Alkylation: The nature of the alkyl group on the nitrogen atom is critical. Primary and secondary amines are often transporter substrates, while cathinones with bulky tertiary amine structures, like the pyrrolidine ring in MDPV, typically act as reuptake inhibitors.[1][5] As MDPC possesses a secondary N-propyl group, it is plausible that it functions as a transporter substrate.

-

Ring Substitutions: Substitutions on the phenyl ring significantly influence transporter selectivity. The 3,4-methylenedioxy group, as seen in MDMA and methylone, is known to increase activity at SERT.[1][5]

Based on these principles, MDPC is hypothesized to be a monoamine transporter substrate, likely with activity at all three transporters (DAT, NET, and SERT), and with potentially significant serotonergic effects due to the methylenedioxy ring.

Quantitative Analysis of Transporter Interaction

The primary methods for quantifying the interaction of a compound with monoamine transporters are radioligand binding and uptake inhibition assays.[8] These are typically conducted using either synaptosomes (resealed nerve terminals isolated from brain tissue) or human embryonic kidney (HEK) 293 cells that are engineered to express a specific human monoamine transporter (hDAT, hNET, or hSERT).[9]

Table 1: Hypothetical Data Table for MDPC Monoamine Transporter Inhibition This table is for illustrative purposes only, as specific experimental data for MDPC is not currently available in the public domain. The values represent the type of data generated from the assays described below.

| Compound | Transporter | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |

| MDPC | hDAT | TBD | TBD |

| hNET | TBD | TBD | |

| hSERT | TBD | TBD | |

| Cocaine | hDAT | 150-250 | 111-300 |

| hNET | 100-300 | 250-500 | |

| hSERT | 80-200 | 180-400 | |

| MDPV | hDAT | 2-5 | 4-13 |

| hNET | 20-40 | 14-26 | |

| hSERT | 1500-3500 | >10,000 |

TBD: To Be Determined experimentally. Reference values for Cocaine and MDPV are compiled from multiple sources for comparative purposes and may vary based on experimental conditions.[10]

Experimental Protocols for Characterizing MDPC

The following protocols provide a framework for the systematic evaluation of MDPC's effects on monoamine transporters. These are self-validating systems when appropriate controls and reference compounds are included.

Preparation of Rodent Brain Synaptosomes

Synaptosomes are isolated nerve terminals that retain functional machinery for neurotransmitter uptake and release, providing a biologically relevant ex vivo model.[9]

Protocol 3.1: Crude Synaptosome Preparation

-

Tissue Dissection: Euthanize a rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines. Rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus for SERT, or whole brain) in ice-cold homogenization buffer.

-

Homogenization: Place the tissue in 10 volumes of ice-cold HEPES-buffered sucrose (0.32 M sucrose, 4 mM HEPES, pH 7.4) with protease inhibitors. Homogenize using a glass-Teflon homogenizer with 10-12 slow strokes at ~900 rpm.

-

Initial Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris (P1).

-

Supernatant Collection: Carefully collect the supernatant (S1) and transfer it to a new tube.

-

High-Speed Centrifugation: Centrifuge the S1 fraction at 12,000-15,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.

-

Resuspension: Discard the supernatant (S2). Gently resuspend the P2 pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer) to the desired protein concentration.

Caption: Workflow for crude synaptosome preparation from brain tissue.

Radioligand Uptake Inhibition Assay

This assay measures the ability of a test compound (MDPC) to inhibit the uptake of a radiolabeled monoamine substrate into synaptosomes or transporter-expressing cells. The result is expressed as an IC₅₀ value (the concentration of the drug that inhibits 50% of specific uptake).

Protocol 3.2: [³H]Dopamine Uptake Inhibition in Striatal Synaptosomes

-

Preparation: Prepare assay tubes containing Krebs-phosphate buffer. For each concentration of MDPC, prepare triplicate tubes. Also include tubes for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a known DAT inhibitor, e.g., 10 µM cocaine or GBR 12909).

-

Pre-incubation: Add varying concentrations of MDPC (or vehicle/reference inhibitor) to the appropriate tubes. Add the synaptosome suspension (typically 50-100 µg of protein) to each tube. Pre-incubate for 5-10 minutes at 37°C.

-

Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine (e.g., 5 nM).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percent inhibition of specific uptake against the log concentration of MDPC and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Monoamine Release Assay

This assay determines if a compound acts as a transporter substrate by measuring its ability to evoke the release of a preloaded radiolabeled substrate. The result is expressed as an EC₅₀ value (the concentration of the drug that evokes 50% of the maximal release).

Protocol 3.3: [³H]MPP⁺ Release from hDAT-Expressing Cells

-

Cell Plating: Plate HEK-293 cells stably expressing hDAT in 96-well plates and grow to confluence.

-

Preloading: Wash cells with assay buffer. Preload the cells by incubating them with a radiolabeled substrate (e.g., 10 nM [³H]MPP⁺, a non-metabolized DAT substrate) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells multiple times with buffer to remove extracellular radiolabel and establish a stable baseline.

-

Initiation of Release: Add varying concentrations of MDPC (or a reference releaser like amphetamine) to the cells and incubate for 20-30 minutes at 37°C.

-

Sample Collection: Collect the supernatant (extracellular buffer), which contains the released radiolabel.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS) to determine the amount of radiolabel remaining in the cells.

-

Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of total radioactivity released for each concentration of MDPC. Plot the percent release against the log concentration of MDPC and fit the data to determine the EC₅₀ and Eₘₐₓ (maximum effect) values.

Caption: Mechanisms of monoamine transporter modulation by drugs.

Interpretation and Significance

The data generated from these assays will create a detailed neurochemical fingerprint for MDPC.

-

Potency and Selectivity: The IC₅₀ and Kᵢ values will reveal the potency of MDPC at each transporter. Comparing these values across DAT, NET, and SERT will establish its selectivity profile. For instance, a high DAT/SERT selectivity ratio is often associated with a higher potential for abuse.[11]

-

Mechanism of Action: Comparing the uptake inhibition IC₅₀ value with the release EC₅₀ value is critical. A compound that is a potent releaser will typically have an EC₅₀ value that is not dramatically higher than its IC₅₀ value. In contrast, a pure inhibitor will have a high IC₅₀ for uptake but will not induce release (i.e., will have no measurable EC₅₀).[9]

Conclusion

While direct experimental data on 3,4-Methylenedioxy-N-propylcathinone remains scarce, its structural characteristics allow for informed hypotheses about its neurochemical effects. It is likely a substrate at monoamine transporters, exhibiting a mixed profile of reuptake inhibition and release, with a potential for significant serotonergic activity. The experimental protocols detailed in this guide provide a robust and validated framework for the definitive characterization of MDPC and other novel synthetic cathinones. Such research is essential for understanding the pharmacology, potential for abuse, and neurotoxic effects of this evolving class of psychoactive substances, providing critical data for both the scientific and regulatory communities.

References

-

Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3,4-methylenedioxypyrovalerone (MDPV), its metabolites, and related analogs. Neuropharmacology, 67, 1-8. [Link]

-

Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 361(3), 455-465. [Link]

-

Advisory Council on the Misuse of Drugs. (2025). Synthetic cathinones: an updated harms assessment. GOV.UK. [Link]

-

Wikipedia. (n.d.). Methylenedioxycathinone. [Link]

-

Shulgin, A. & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Referenced in Wikipedia, 3,4-Methylenedioxy-N-propylamphetamine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85764579, 3,4-Methylenedioxy-n-propylcathinone. PubChem. [Link]

-

Capela, J. P., Carmo, H., Remião, F., Bastos, M. L., & Carvalho, F. (2010). Comparative neurochemical profile of 3,4-methylenedioxymethamphetamine and its metabolite alpha-methyldopamine on key targets of MDMA neurotoxicity. Neurochemistry International, 57(6), 634-643. [Link]

-

Reith, M. E., Blough, B. E., & Baumann, M. H. (2015). Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. Current Topics in Behavioral Neurosciences, 22, 71-92. [Link]

-

Baumann, M. H., Solis, E., Jr, Watterson, L. R., Marusich, J. A., Antonazzo, K. R., & Wiley, J. L. (2014). Neuropharmacology of synthetic cathinones. Neuropharmacology, 87, 198-206. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1-12.16.17. [Link]

-

Marusich, J. A., Antonazzo, K. R., Wiley, J. L., Blough, B. E., Partilla, J. S., & Baumann, M. H. (2014). Pharmacology of novel synthetic stimulants: a-pyrrolidinophenones. Drug and Alcohol Dependence, 144, 1-8. [Link]

-

Singh, N., & Lomenzo, S. A. (2016). Discovery and Development of Monoamine Transporter Ligands. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-45). [Link]

-

Plenge, P., & Mellerup, E. T. (1993). An affinity-modulating site on neuronal monoamine transport proteins. European Journal of Pharmacology, 249(3), 323-328. [Link]

-

Wikipedia. (n.d.). Monoamine transporter. [Link]

-

Zhou, M., Engel, K., Wang, J. (2010). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(3), 743-752. [Link]

-

Sucic, S., & Scholze, P. (2017). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology, 174(12), 1689-1703. [Link]

-

Engel, K., Zhou, M., & Wang, J. (2004). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of Pharmacology and Experimental Therapeutics, 335(3), 743-752. [Link]

Sources

- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]